molecular formula C17H14N2O4 B2528813 4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide CAS No. 683231-82-5

4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2528813
CAS No.: 683231-82-5
M. Wt: 310.309
InChI Key: ZSOUIIKMPRWYMY-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react 4-methoxyaniline with N-methylmaleimide under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as silica-supported niobium, can enhance the reaction efficiency and yield. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 4-hydroxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide.

    Reduction: 4-methoxy-N-(2-methyl-1,3-dihydroxyisoindolin-4-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and photochromic materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline-1,3-dione moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-2-yl)benzamide: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    4-methoxy-N-(1,3-dioxoisoindolin-2-yl)benzamide: Similar structure but without the methyl group, affecting its biological activity.

    N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Lacks the methoxy group, leading to different solubility and reactivity.

Uniqueness

4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-16(21)12-4-3-5-13(14(12)17(19)22)18-15(20)10-6-8-11(23-2)9-7-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOUIIKMPRWYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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